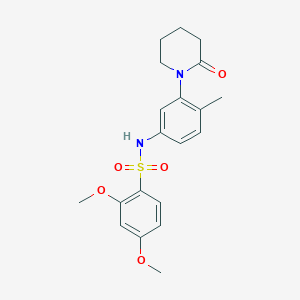

2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-9-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDQXIQKAKQTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It is a serine protease that catalyzes the conversion of prothrombin to thrombin, a key step in the coagulation process.

Mode of Action

This compound acts as a direct inhibitor of FXa. It binds to FXa with high affinity, resulting in a rapid onset of inhibition.

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing the formation of thrombin and subsequent blood clot formation. This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. It has a low potential for drug-drug interactions. The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa.

Biological Activity

2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate piperidines and sulfonamides. The synthetic route typically includes:

- Formation of the piperidinyl ring.

- Introduction of the sulfonamide moiety.

- Methylation and methoxylation steps to achieve the final structure.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various benzene sulfonamide derivatives, including our compound of interest. The following table summarizes findings on its antibacterial and antifungal activities:

| Compound | Activity Type | Test Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | |

| This compound | Antifungal | Candida albicans |

The compound demonstrated comparable or superior activity against these pathogens compared to standard antibiotics such as norfloxacin and chloramphenicol .

The proposed mechanism for the biological activity of this compound involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. The presence of the piperidinyl group enhances its interaction with target enzymes involved in these processes.

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used in clinical settings, highlighting its potential as a new therapeutic agent for resistant strains .

Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against various Candida species. The results showed significant inhibition, suggesting that it may serve as an alternative treatment for fungal infections that are resistant to conventional therapies .

Pharmacokinetics and ADME Studies

ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for understanding the pharmacological profile of any drug candidate. Preliminary investigations indicate that this compound has favorable absorption characteristics and moderate bioavailability. Further research is needed to elucidate its metabolic pathways and potential interactions with other drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzenesulfonamide derivatives include substituents on the aromatic rings and the nature of the linked heterocycles. Below is a comparative analysis:

Key Observations :

- Substituent Position: The 2,4-dimethoxy configuration in the target compound contrasts with 3,4-dimethoxy analogs (e.g., Ro-61-8048).

- Heterocyclic Linkers : Thiazole- or oxazole-containing derivatives (e.g., compounds in ) exhibit enhanced enzyme inhibition, likely due to π-π stacking and hydrogen-bonding interactions. The target compound’s 2-oxopiperidinyl group introduces conformational rigidity, which could improve binding to hydrophobic pockets in proteins .

- Biological Activity : Piperidine- and morpholine-containing derivatives (e.g., compound 67) show higher inhibitory potency compared to pyrrolidine analogs, highlighting the importance of nitrogen heterocycles in modulating activity .

Crystallographic and Binding Insights

- The target compound’s analog, 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, was co-crystallized with the TRIM24 PHD-bromodomain, revealing critical interactions between the sulfonamide group and conserved water molecules in the protein’s active site. This suggests that the 2,4-dimethoxybenzene moiety may stabilize ligand-protein interactions via hydrophobic and van der Waals forces .

- In contrast, the 3,4-dimethoxy configuration in Ro-61-8048 facilitates stronger π-stacking with aromatic residues in kynurenine 3-hydroxylase, contributing to its nanomolar-range IC50 .

Research Findings and Implications

- Enzyme Inhibition : Sulfonamides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the distal aromatic ring demonstrate superior enzyme inhibition, as seen in compounds from . The target compound’s 2-oxopiperidinyl group may mimic such effects through its electron-deficient amide carbonyl.

- Antimicrobial Potential: Derivatives with oxazole or thiazole linkers (e.g., ) show broad-spectrum antimicrobial activity, suggesting that the target compound could be optimized for similar applications.

- Drug Design : The combination of methoxy substituents and cyclic amides (e.g., 2-oxopiperidinyl) offers a promising scaffold for designing modulators of protein-protein interactions, particularly in oncology targets like TRIM24 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.